molecular formula C9H13N3O4S B5153878 isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate

isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate

Cat. No. B5153878
M. Wt: 259.28 g/mol
InChI Key: FNHCRHIDFFEOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate, also known as IDTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the tetrazine family and is known for its unique properties, which make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate involves the reaction of the tetrazine moiety with thiols in biological systems. The reaction results in the formation of a stable adduct, which can be detected using fluorescence spectroscopy. The reaction is highly specific and can be used to selectively detect thiols in the presence of other functional groups.
Biochemical and Physiological Effects:
isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is rapidly metabolized and excreted from the body, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

The use of isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate in scientific research has several advantages, including its high specificity for thiols, its low toxicity, and its ease of use. However, there are also some limitations associated with its use, including its relatively high cost and the need for specialized equipment for detection.

Future Directions

There are several future directions for the use of isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate in scientific research. One potential application is in the development of new diagnostic tools for the detection of thiols in biological samples. Another potential application is in the development of new therapeutics for the treatment of diseases that involve thiol-dependent pathways. In addition, isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate could be used as a tool for the identification of new protein targets and the development of new drugs that target these proteins. Overall, the potential applications of isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate in scientific research are vast and varied, and its use is likely to continue to grow in the coming years.

Synthesis Methods

The synthesis of isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate involves the reaction of isopropyl acrylate with 3,6-dihydro-1,2,4,5-tetrazine-1,4-dioxide (DTD) in the presence of a thiol catalyst. The reaction results in the formation of isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate, which is a yellow powder with a melting point of 129-131°C.

Scientific Research Applications

Isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate has been widely used in scientific research as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a cross-linking agent for the modification of biomolecules and as a photoaffinity label for the identification of protein targets. In addition, isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate has been used as a precursor for the synthesis of various tetrazine-based compounds with potential applications in drug discovery and imaging.

properties

IUPAC Name

propan-2-yl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-4(2)16-8(14)5(3)17-7-6(13)10-9(15)12-11-7/h4-5H,1-3H3,(H2,10,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCRHIDFFEOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)thio)propanoate

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